(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
2-(3,5-difluorophenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O4/c22-13-7-14(23)9-15(8-13)25-21-18(20(27)24-11-17-2-1-5-28-17)6-12-3-4-16(26)10-19(12)29-21/h1-10,26H,11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTYKSGWQRZISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide (CAS Number: 1327169-53-8) is a synthetic organic molecule belonging to the chromene class. This compound exhibits promising biological activities, making it a subject of interest in medicinal chemistry and drug development. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.35 g/mol. The structural features include:
- A chromene core , which is known for diverse biological activities.
- An imino group that enhances reactivity.
- A furan moiety , contributing unique electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H14F2N2O4 |
| Molecular Weight | 396.35 g/mol |
| CAS Number | 1327169-53-8 |
Antiviral Activity
Recent studies have highlighted the potential of chromene derivatives, including this compound, as inhibitors of viral proteases. For instance, similar compounds have shown inhibitory effects against the SARS-CoV-2 main protease (Mpro). The mechanism involves binding to the active site of the protease, thereby blocking its enzymatic activity.
Cytotoxicity and Selectivity
In vitro assays have demonstrated that certain derivatives exhibit low cytotoxicity. For example, related compounds showed CC₅₀ values greater than 100 μM in Vero and MDCK cell lines, indicating a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The presence of the difluorophenyl group is significant as it enhances both stability and lipophilicity, potentially improving interaction with biological targets. The SAR analyses suggest that modifications to the furan and chromene rings can lead to variations in biological activity.
Table 2: Biological Activities and IC₅₀ Values
| Compound | Biological Activity | IC₅₀ (µM) |
|---|---|---|
| F8-S43 | Inhibitor of SARS-CoV-2 Mpro | 10.76 |
| F8-B6 | Reversible covalent inhibitor | 1.57 |
| F8-B22 | Non-peptidomimetic inhibitor | 1.55 |
Study on Antiviral Properties
A study focused on the evaluation of chromene derivatives as SARS-CoV-2 Mpro inhibitors reported that compounds structurally similar to this compound exhibited significant antiviral activity. The most potent compound in this series demonstrated an IC₅₀ value significantly lower than that of initial lead compounds, indicating enhanced efficacy through structural optimization .
Future Directions in Research
Ongoing research aims to further optimize the structure of this compound to enhance its biological activity and reduce potential side effects. Investigations into its pharmacokinetics and bioavailability are also critical for assessing its viability as a therapeutic agent.
Q & A
Q. What synthetic methodologies are effective for preparing (2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide?
A multistep synthesis is typically employed:
Core Chromene Formation : Use a Feist-Benary cyclization under basic conditions (e.g., NaOAc in acetic acid) to construct the 2H-chromene scaffold .
Imination : Introduce the 3,5-difluorophenylimino group via condensation with 3,5-difluoroaniline in ethanol under reflux .
Carboxamide Coupling : React the intermediate with furan-2-ylmethylamine using coupling agents like EDCI/HOBt in DMF .
| Step | Yield | Key Conditions |
|---|---|---|
| Chromene | 60–70% | NaOAc, acetic acid, 80°C, 2 h |
| Imination | 75–85% | Ethanol reflux, 12 h |
| Coupling | 50–60% | EDCI/HOBt, DMF, RT, 24 h |
Q. How is the structural integrity of this compound validated?
Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm Z-configuration via coupling constants (e.g., for olefinic protons) and resonance assignments for the chromene core .
- IR Spectroscopy : Detect hydroxyl (3200–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What methods assess its physicochemical properties (e.g., solubility, lipophilicity)?
- Lipophilicity (log P) : Determine via reversed-phase HPLC using a C18 column and isocratic elution (e.g., MeCN:H₂O = 70:30). Calculate log k values and correlate with computational models (e.g., ChemAxon) .
- Aqueous Solubility : Perform shake-flask assays in PBS (pH 7.4) at 25°C, quantified by UV-Vis at λmax .
Advanced Research Questions
Q. How can Z/E isomerism be resolved and quantified in this compound?
- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to separate isomers .
- Dynamic NMR : Monitor isomerization kinetics in DMSO-d₆ at elevated temperatures to calculate energy barriers .
- X-ray Crystallography : Resolve absolute configuration (e.g., synchrotron radiation for crystals grown in EtOAc/hexane) .
Q. What experimental designs are suitable for studying its metabolic stability?
- In Vitro Microsomal Assays : Incubate with rat/human liver microsomes (1 mg/mL) in NADPH-supplemented PBS. Quantify parent compound depletion via LC-MS/MS over 60 min .
- CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4: midazolam) to assess competitive/non-competitive inhibition .
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be reconciled?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and simulate NMR shifts with Gaussian09. Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility .
- Solvent Titration : Acquire NMR spectra in DMSO-d₆/CDCl₃ mixtures to identify hydrogen-bonding interactions altering chemical shifts .
Q. What strategies mitigate impurities during large-scale synthesis?
- Process Optimization : Use Design of Experiments (DoE) to refine reaction parameters (e.g., temperature, stoichiometry) and minimize byproducts like unreacted chromene intermediates .
- Purification : Employ preparative HPLC (C18 column, gradient MeCN/H₂O + 0.1% TFA) to isolate the target compound (>98% purity) .
Q. How is pH-dependent stability evaluated for formulation studies?
- Kinetic Degradation Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via LC-UV at 254 nm and calculate using first-order kinetics .
- Degradant Identification : Isolate major degradants by LC-MS and characterize via MS/MS fragmentation patterns .
Data Contradictions and Resolution
Q. How to address discrepancies between theoretical and experimental log P values?
- Method Validation : Cross-check HPLC-derived log P with shake-flask partitioning (octanol/water). Adjust chromatographic conditions if deviations exceed 0.5 log units .
- Ionization Effects : Measure pKa via potentiometric titration (e.g., Sirius T3) and correct log P for ionization at physiological pH .
Q. What explains inconsistent bioactivity in cell-based vs. enzyme assays?
- Membrane Permeability : Assess permeability using Caco-2 monolayers. Low permeability may reduce cellular efficacy despite high target affinity .
- Protein Binding : Determine plasma protein binding (e.g., equilibrium dialysis) to quantify free fraction available for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
